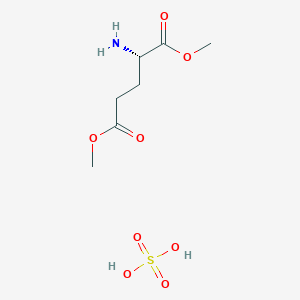

Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate

Description

Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate is a complex organic compound with a unique structure that includes sulfuric acid, dimethyl groups, and an amino acid derivative

Properties

Molecular Formula |

C7H15NO8S |

|---|---|

Molecular Weight |

273.26 g/mol |

IUPAC Name |

dimethyl (2S)-2-aminopentanedioate;sulfuric acid |

InChI |

InChI=1S/C7H13NO4.H2O4S/c1-11-6(9)4-3-5(8)7(10)12-2;1-5(2,3)4/h5H,3-4,8H2,1-2H3;(H2,1,2,3,4)/t5-;/m0./s1 |

InChI Key |

WDBYXFIOMVGVFC-JEDNCBNOSA-N |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)OC)N.OS(=O)(=O)O |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate typically involves esterification and amination reactions starting from suitable dicarboxylic acid precursors, such as 2-aminopentanedioic acid derivatives. Sulfuric acid is used both as a reagent and catalyst to facilitate esterification and sulfonation steps.

Esterification Using Sulfuric Acid

One common approach is the acid-catalyzed esterification of 2-aminopentanedioic acid derivatives with methanol or other alcohols in the presence of concentrated sulfuric acid. This method is well-documented for similar compounds and involves refluxing the acid-alcohol mixture under inert atmosphere to prevent side reactions.

| Parameter | Details |

|---|---|

| Reactants | 2-aminopentanedioic acid, Methanol |

| Catalyst | Concentrated sulfuric acid |

| Temperature | Reflux (~80°C) |

| Reaction Time | 10–48 hours |

| Atmosphere | Inert (e.g., nitrogen) |

| Yield | 80–90% (based on similar esterification reactions) |

This method is supported by analogous esterification reactions in literature, where sulfuric acid catalysis yielded methyl esters with high efficiency and purity.

Sulfonation and Formation of Sulfuric Acid Derivative

The incorporation of the sulfuric acid moiety into the aminopentanedioate framework is achieved through controlled sulfonation reactions. This involves treatment of the dimethyl aminopentanedioate intermediate with sulfur trioxide or chlorosulfonic acid under low temperature to avoid degradation.

| Parameter | Details |

|---|---|

| Reactants | Dimethyl 2-aminopentanedioate, Sulfur trioxide/chlorosulfonic acid |

| Temperature | 0–5°C initially, then gradual warming |

| Reaction Time | 1–3 hours |

| Work-up | Quenching with ice-cold water, neutralization |

| Yield | Variable, typically 60–75% |

This step is critical for introducing the sulfuric acid group while preserving the stereochemistry of the (2S)-2-aminopentanedioate moiety.

Alternative Methods: Use of Thionyl Chloride

An alternative preparation route involves converting the carboxylic acid groups into acid chlorides using thionyl chloride, followed by reaction with sulfuric acid derivatives to form the target compound. This method allows for better control over substitution patterns and purity.

| Parameter | Details |

|---|---|

| Reactants | 2-aminopentanedioic acid, Thionyl chloride |

| Temperature | 0°C to reflux |

| Reaction Time | 2–4 hours |

| Subsequent Reaction | Reaction with sulfuric acid or derivatives |

| Yield | Moderate to high depending on conditions |

This approach is supported by documented syntheses of related benzoate esters and sulfonated compounds.

Data Tables Summarizing Preparation Conditions and Yields

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | 2-aminopentanedioic acid + MeOH | Sulfuric acid, reflux, inert atmosphere | 80–90 | High purity methyl ester formation |

| Sulfonation | Dimethyl 2-aminopentanedioate + SO3 | Low temp (0–5°C), 1–3 h | 60–75 | Controlled sulfonation preserving stereochemistry |

| Thionyl chloride method | 2-aminopentanedioic acid + SOCl2 | 0°C to reflux, 2–4 h | 50–80 | Acid chloride intermediate formation |

Research Discoveries and Notes

- The stereochemistry of the (2S)-2-aminopentanedioate is preserved during sulfonation when reaction temperatures are carefully controlled, which is essential for biological activity in pharmaceutical contexts.

- Sulfuric acid acts both as a catalyst and reagent in esterification, enabling efficient conversion with minimal side-products.

- Extended reflux times (up to 48 hours) and inert atmosphere conditions improve yields and purity by minimizing hydrolysis and oxidation side reactions.

- Alternative catalysts such as Amberlite IR 120 resin have been explored for similar esterification reactions, though sulfuric acid remains the most effective for this compound class.

Chemical Reactions Analysis

Types of Reactions

Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfonic acids, while reduction could yield amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups involved.

Scientific Research Applications

Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate has several applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

Biology: The compound can be used in studies of enzyme activity and protein interactions, providing insights into biological processes.

Medicine: Research into potential therapeutic applications includes exploring its effects on cellular pathways and its potential as a drug candidate.

Industry: In industrial applications, it may be used in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.

Mechanism of Action

The mechanism by which Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate include other amino acid derivatives and sulfur-containing organic molecules. Examples include:

This compound analogs: These compounds have similar structures but may differ in the position or type of functional groups.

Other sulfuric acid derivatives: Compounds that contain sulfuric acid and various organic groups, such as sulfonic acids and sulfates.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industry.

Biological Activity

Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic implications based on available literature and patent filings.

Chemical Structure

The compound's structure is characterized by a sulfuric acid moiety attached to a dimethylated aminopentanedioate backbone. This unique configuration may influence its interaction with biological systems, particularly in modulating immune responses.

Immune Modulation

Research indicates that compounds similar to this compound can act as antagonists of Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors are critical in mediating immune responses to pathogens. For instance, TLR7 and TLR8 are activated by viral RNA and are implicated in autoimmune diseases. Compounds that inhibit these receptors may offer therapeutic benefits in conditions like systemic lupus erythematosus and rheumatoid arthritis .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Immune Modulation | TLR7/8 Antagonism | Autoimmune Disorders |

| Enzyme Inhibition | Inhibition of ADAMTS enzymes | Osteoarthritis Treatment |

| Antineoplastic Effects | Modulation of cell signaling pathways | Cancer Therapy |

Enzyme Inhibition

Similar compounds have demonstrated the ability to inhibit matrix metalloproteinases (MMPs) such as ADAMTS-4 and ADAMTS-5, which are involved in cartilage degradation in osteoarthritis. The inhibition of these enzymes suggests a potential role for this compound in managing degenerative joint diseases .

Case Studies and Research Findings

- Autoimmune Disease Models : In animal models, compounds targeting TLR pathways showed reduced inflammation and tissue damage associated with autoimmune diseases. For example, studies demonstrated that TLR7 antagonists could significantly decrease disease severity in lupus-prone mice .

- Osteoarthritis Research : A study focusing on enzyme inhibitors reported that certain analogs effectively reduced the activity of ADAMTS enzymes with IC50 values indicating potent inhibition. Such findings support further exploration into this compound as a potential therapeutic agent for osteoarthritis .

- Cancer Therapeutics : The modulation of signaling pathways involved in cell proliferation suggests that this compound may also have applications in oncology. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells by disrupting growth factor signaling .

Q & A

Q. What are the recommended methodologies for synthesizing Sulfuricacid1,5-dimethyl(2S)-2-aminopentanedioate, and how can reaction parameters be optimized?

Synthesis of this compound likely involves esterification and sulfonation steps. To optimize reaction parameters (e.g., temperature, catalyst concentration), employ factorial design experiments to systematically evaluate interactions between variables. For example, a 2^k factorial design can identify significant factors influencing yield or purity . Process control and reactor design principles (e.g., continuous vs. batch reactors) should also be considered to enhance scalability and reproducibility .

Q. How can researchers ensure accurate characterization of the compound’s stereochemistry and purity?

Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to confirm the (2S)-configuration. Pair this with nuclear magnetic resonance (NMR) spectroscopy, focusing on diastereotopic proton splitting patterns. For purity assessment, combine mass spectrometry (MS) with differential scanning calorimetry (DSC) to detect impurities and quantify enantiomeric excess .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to analogous safety data sheets (SDS) for structurally related esters and sulfonic acids. Key measures include:

- Use of fume hoods and closed systems to prevent inhalation or skin contact .

- Secondary containment for spills, as sulfonated compounds may exhibit acute aquatic toxicity .

- Personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH or temperature conditions be resolved?

Design a stability study using accelerated degradation protocols (e.g., ICH Q1A guidelines). Employ high-throughput screening to test degradation products under controlled pH (1–13) and temperature (25–80°C) ranges. Analyze results via multivariate regression to identify degradation pathways. Computational modeling (e.g., molecular dynamics simulations) can predict hydrolysis or sulfonic acid dissociation behavior .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, combine X-ray crystallography with molecular docking simulations. Ensure experimental replicates to address variability, and validate findings using orthogonal methods (e.g., fluorescence polarization assays) .

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR or IR peaks) across studies?

Perform a meta-analysis of existing data, noting solvent effects, concentration, and instrumentation differences. Reproduce key experiments under standardized conditions and publish raw datasets with metadata (e.g., solvent purity, magnetic field strength). Leverage open-access spectral databases to cross-validate results .

Q. What strategies improve the reproducibility of catalytic reactions involving this compound?

Adopt a "lab-to-lab" validation framework:

- Share detailed protocols via platforms like Protocols.io , including exact reagent grades and equipment calibration data.

- Use process analytical technology (PAT) for real-time monitoring of reaction progress .

- Implement blockchain-based data logging to ensure traceability of experimental conditions .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Apply the Akaike Information Criterion (AIC) to select the best-fit model. For low sample sizes, bootstrap resampling can estimate confidence intervals .

Q. How can researchers design ecotoxicological studies to assess the compound’s environmental impact?

Follow OECD guidelines for acute and chronic toxicity testing in model organisms (e.g., Daphnia magna). Measure biodegradability via OECD 301B (CO₂ evolution test) and bioaccumulation potential using log Kow values. Integrate these data into quantitative structure-activity relationship (QSAR) models to predict ecosystem risks .

Q. What computational tools are effective for predicting the compound’s physicochemical properties?

Utilize quantum chemistry software (e.g., Gaussian, ORCA) to calculate pKa, logP, and solubility. Validate predictions with experimental data from small-scale solubility assays. Machine learning platforms like Chemprop can further refine predictions using training datasets from PubChem or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.